2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran 2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran
Brand Name: Vulcanchem
CAS No.: 314042-00-7
VCID: VC6531663
InChI: InChI=1S/C20H22N2O4S2/c1-4-25-18(24)15-13-10-20(2,3)26-11-14(13)28-17(15)22-19(27)21-16(23)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H2,21,22,23,27)
SMILES: CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NC(=O)C3=CC=CC=C3
Molecular Formula: C20H22N2O4S2
Molecular Weight: 418.53

2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran

CAS No.: 314042-00-7

Cat. No.: VC6531663

Molecular Formula: C20H22N2O4S2

Molecular Weight: 418.53

* For research use only. Not for human or veterinary use.

2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran - 314042-00-7

Specification

CAS No. 314042-00-7
Molecular Formula C20H22N2O4S2
Molecular Weight 418.53
IUPAC Name ethyl 2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Standard InChI InChI=1S/C20H22N2O4S2/c1-4-25-18(24)15-13-10-20(2,3)26-11-14(13)28-17(15)22-19(27)21-16(23)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H2,21,22,23,27)
Standard InChI Key JDASTVRHVYWPRX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a bicyclic thieno[2,3-c]pyran system, where the pyran ring is fused to a thiophene moiety at the 2,3-position. Key substituents include:

  • Benzoyltioureido group: Attached at position 2, contributing hydrogen-bonding capacity and aromatic interactions.

  • Ethoxycarbonyl group: Positioned at carbon 3, enhancing solubility and serving as a potential metabolic handle.

  • 5,5-Dimethyl groups: These substituents stabilize the dihydro-4H-pyran ring through steric effects, reducing conformational flexibility .

The planar thiophene and partially saturated pyran ring create a rigid scaffold, a feature often exploited in drug design for target binding.

Synthesis and Structural Elaboration

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYieldReference
2-Amino-thieno[2,3-c]pyranGewald reaction, RT, 24h65%
N,N-DimethylmethanimidamideDMF-DMA, 80°C, 6h78%
Benzoyltioureido derivativeBenzoyl isothiocyanate, DCM, 0°C52%

Physicochemical Properties

Solubility and Stability

The ethoxycarbonyl group enhances aqueous solubility compared to unsubstituted thienopyrans, while the benzoyltioureido group contributes to moderate lipophilicity (logP2.8\log P \approx 2.8). Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours at pH 7.4 .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1680 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (thiourea C=S), and 1250 cm1^{-1} (C-O-C ether) .

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.25 (t, 3H, OCH2_2CH3_3), 1.45 (s, 6H, 5,5-(CH3_3)2_2), 4.20 (q, 2H, OCH2_2), 7.35–7.80 (m, 5H, benzoyl) .

Applications and Future Directions

Medicinal Chemistry

The compound’s modular structure allows for derivatization at positions 2 (benzoyltioureido) and 3 (ethoxycarbonyl). Potential modifications include:

  • Replacing the benzoyl group with heteroaromatic systems to modulate selectivity.

  • Introducing polar substituents (e.g., hydroxyl, amine) to improve solubility.

Industrial Relevance

Priced at €140/50mg , the compound is primarily used in research settings. Scale-up synthesis would require optimizing the Gewald reaction and amination steps to improve yields beyond 50%.

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